1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a urea derivative featuring a benzyl group on one nitrogen atom and a 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent on the other. The tetramethyl-dioxaborolane moiety renders the compound a boronate ester, a critical functional group in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-benzyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFXCDXXJYMWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves multiple steps:
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Formation of the Chlorinated Phenyl Intermediate: : The initial step involves the chlorination of a suitable phenyl precursor. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the phenyl ring.
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Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: : The chlorinated phenyl intermediate is then subjected to a reaction with tetramethyl-1,3,2-dioxaborolane. This step often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-boron bonds .
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Formation of the Urea Moiety: : The final step involves the reaction of the boronated phenyl intermediate with benzyl isocyanate to form the urea linkage. This step typically requires mild conditions and can be facilitated by the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.
Scientific Research Applications
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s boron-containing moiety can be utilized in the development of advanced materials, such as boron-doped polymers or boron-based sensors.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron moiety can participate in unique interactions, such as forming reversible covalent bonds with biological molecules, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
Physicochemical Properties
- Solubility : Lipophilic groups (e.g., benzyl, tert-butyl) may reduce aqueous solubility, whereas polar substituents like methoxy (CAS 2096996-78-8) could enhance it .
- Stability : The tetramethyl-dioxaborolane group is hydrolytically stable under anhydrous conditions, making these compounds suitable for long-term storage .
Biological Activity
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, identified by CAS number 2246778-85-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24BClN2O3. The compound features a benzyl group and a chloro-substituted phenyl ring linked to a urea moiety and a boron-containing dioxaborolane. Its structural complexity suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds containing boron can interact with biological molecules through various mechanisms:
- Microtubule Stabilization : Similar compounds have been studied for their ability to stabilize microtubules, which are crucial for cell division and intracellular transport. This stabilization can lead to apoptosis in cancer cells by disrupting normal mitotic processes .
- Enzyme Inhibition : The presence of the urea moiety may allow for interactions with enzyme active sites, potentially inhibiting key metabolic pathways. This is particularly relevant in the context of cancer therapeutics where enzyme inhibitors are sought after .
Anticancer Activity
A study focusing on microtubule-stabilizing agents highlighted that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis through the stabilization of microtubules .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines at micromolar concentrations. The mechanism involved disruption of microtubule dynamics leading to increased apoptosis rates .
- In Vivo Models : Animal studies indicated that administration of similar compounds resulted in reduced tumor growth in xenograft models. The observed effects were attributed to enhanced microtubule stability and subsequent induction of apoptotic pathways in tumor cells .
Data Table: Biological Activity Summary
| Activity Type | Model Type | Concentration Range | Observed Effect |
|---|---|---|---|
| Cytotoxicity | Human Cell Lines | 1 - 10 µM | Induction of apoptosis |
| Tumor Growth Inhibition | Xenograft Models | N/A | Reduced tumor size |
| Microtubule Stability | In Vitro Assays | N/A | Increased microtubule polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
